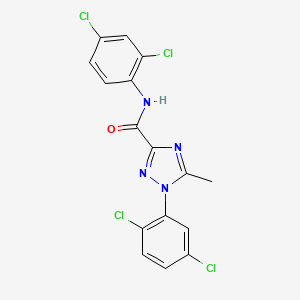

![molecular formula C13H19BrN2OSi B2963749 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 757978-23-7](/img/structure/B2963749.png)

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Descripción general

Descripción

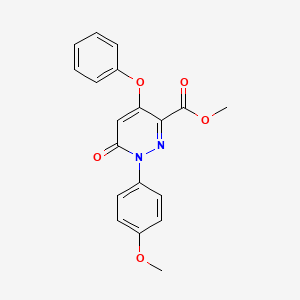

This compound, also known as 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, is a chemical with the CAS Number: 757978-23-7 . It has a molecular weight of 327.3 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The compound consists of fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at normal temperatures . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound 1H-Pyrrolo[2,3-B]pyridine and its derivatives have been extensively studied in the field of chemistry for their synthesis and molecular structures. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a related compound, was synthesized through a Grignard reaction and its structure characterized, revealing insights into the bending of substituents towards nitrogen heteroatoms and confirming intrinsic properties of the heteroarene skeleton (Riedmiller, Jockisch, & Schmidbaur, 1999).

Antibacterial Applications

Pyrrolopyridine analogs, including those related to 1H-Pyrrolo[2,3-B]pyridine, have shown potential in antibacterial applications. A study synthesized a series of pyrrolopyridine carboxylic acids, with one compound demonstrating in vitro antibacterial activity, indicating the potential of these compounds in antimicrobial research (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Electrochemical and Material Properties

1H-Pyrrolo[2,3-B]pyridine derivatives have been explored for their electrochemical properties. A study involving N-linked polybispyrroles based on a derivative of 1H-Pyrrolo[2,3-B]pyridine revealed strong stability and good electrochromic properties, demonstrating potential applications in metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

Mass Spectrometry and Analytical Chemistry

The derivatives of 1H-Pyrrolo[2,3-B]pyridine have been utilized in analytical chemistry, particularly in mass spectrometry. A study on the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids provided insights into the variation in fragmentations with different substituents, enhancing the understanding of mass spectrometric analysis (Tulloch, 1985).

Chiral "Pincer" Ligands in Coordination Chemistry

Bis(oxazolinylmethyl)pyrrole derivatives, related to 1H-Pyrrolo[2,3-B]pyridine, have been synthesized and studied as chiral "pincer" ligands in coordination chemistry. These studies provide insights into the structural properties and potential applications of these ligands in catalysis and molecular recognition (Konrad, Lloret Fillol, Wadepohl, & Gade, 2009).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Direcciones Futuras

The future research directions could involve further exploration of the compound’s potential anti-cancer properties, given the reported activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 . Additionally, more research could be conducted to improve the synthesis process and understand the specific chemical reactions involving this compound.

Propiedades

IUPAC Name |

2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPDJKHFBYDQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

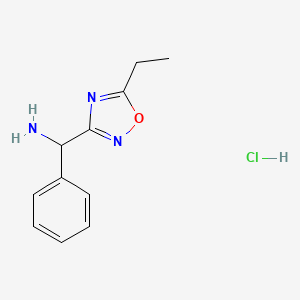

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

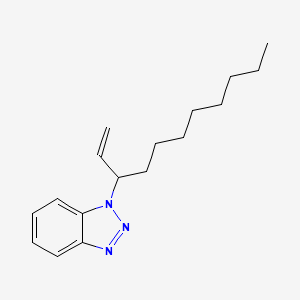

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

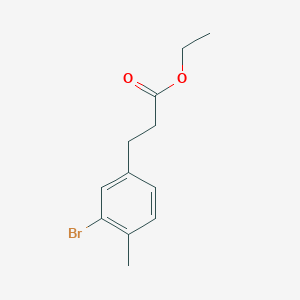

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)

![4-bromo-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963678.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)